1'-Hydroxy Bilastine Weinreb's Amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

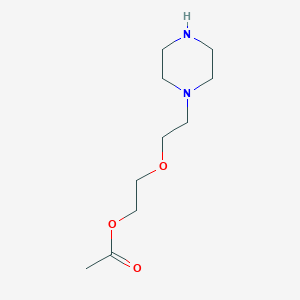

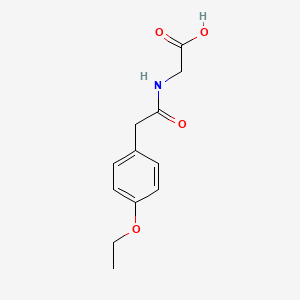

1’-Hydroxy Bilastine Weinreb’s Amide is an impurity of Bilastine . Bilastine is a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .

Synthesis Analysis

The synthesis of potential impurities of bilastine, including 1’-Hydroxy Bilastine Weinreb’s Amide, has been described in the literature . The synthesis involves the conversion of an acid chloride with N, O -Dimethylhydroxylamine, to form a Weinreb–Nahm amide .Molecular Structure Analysis

The molecular structure of 1’-Hydroxy Bilastine Weinreb’s Amide is related to that of Bilastine, a well-tolerated, nonsedating H1 receptor antihistamine .Chemical Reactions Analysis

The Weinreb ketone synthesis or Weinreb–Nahm ketone synthesis is a chemical reaction used in organic chemistry to make carbon–carbon bonds . It involves two subsequent nucleophilic acyl substitutions: the conversion of an acid chloride with N, O -Dimethylhydroxylamine, to form a Weinreb–Nahm amide, and subsequent treatment of this species with an organometallic reagent such as a Grignard reagent or organolithium reagent .Mechanism of Action

Future Directions

Weinreb amides, such as 1’-Hydroxy Bilastine Weinreb’s Amide, have well-established utility in classical synthesis . Recent studies have demonstrated the use of Weinreb amides as interesting substrates in transition metal-catalyzed C-H functionalization reactions . This suggests potential future directions for the use of 1’-Hydroxy Bilastine Weinreb’s Amide in organic synthesis .

Properties

| 1638785-25-7 | |

Molecular Formula |

C₃₀H₄₂N₄O₄ |

Molecular Weight |

522.68 |

synonyms |

4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]-1-hydroxyethyl]-N-methoxy-N,α,α-trimethyl-benzeneacetamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)

![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)